3-Isopropylazetidin-3-ol is a chemical compound with the molecular formula and a molecular weight of 115.18 g/mol. It belongs to the class of azetidines, which are four-membered cyclic amines. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and as a scaffold for drug design. Its unique structure, characterized by an isopropyl group at the nitrogen atom, imparts distinct steric and electronic properties that enhance its utility in various synthetic pathways and biological applications .
3-Isopropylazetidin-3-ol is classified under heterocyclic compounds, specifically within the azetidine family. It can be sourced from various chemical suppliers and is often utilized in academic and industrial research settings. The compound has garnered attention for its potential therapeutic properties, including antimicrobial and anticancer activities .
The synthesis of 3-Isopropylazetidin-3-ol can be achieved through several methodologies:
The alkylation reaction typically requires controlled conditions such as temperature and solvent choice to minimize side reactions and maximize yield. For example, solvents like dichloromethane or tetrahydrofuran are commonly employed in these reactions to dissolve reactants effectively .
The molecular structure of 3-Isopropylazetidin-3-ol features a four-membered azetidine ring with a hydroxyl group attached to one carbon atom and an isopropyl group attached to the nitrogen atom. This configuration contributes to its unique chemical behavior.
3-Isopropylazetidin-3-ol participates in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Isopropylazetidin-3-ol primarily involves its interaction with specific enzymes or biological targets. It may act as an enzyme inhibitor by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This property makes it a candidate for further exploration in drug design aimed at modulating enzymatic pathways .
Relevant analyses indicate that this compound demonstrates stability under normal laboratory conditions but should be handled with care due to its flammable nature .
3-Isopropylazetidin-3-ol has several scientific uses:
The integration of azetidine scaffolds into medicinal chemistry represents a significant shift toward three-dimensional (3D) molecular architectures in drug design. Azetidines, four-membered nitrogen-containing heterocycles, were historically underexploited due to synthetic challenges and perceived instability. However, methodological advances since the early 2000s enabled their systematic incorporation. Notably, Baran's development of azabicyclo[1.1.0]butane (ABB) strain-release reagents facilitated late-stage "azetidinylation" of secondary amines, overcoming key synthetic barriers [3]. Aggarwal's work on 3-lithiated ABBs further provided modular routes to functionalized azetidines [3]. These innovations catalyzed the exploration of azetidine-containing pharmacophores, with 3-substituted derivatives like 3-isopropylazetidin-3-ol gaining prominence for their ability to modulate physicochemical properties. By 2024, azetidine sulfonyl fluorides (ASFs) emerged as versatile intermediates for synthesizing diverse azetidine architectures via defluorosulfonylation (deFS) reactions [3]. This historical trajectory reflects a broader trend toward saturated heterocycles, with azetidines now recognized for enhancing metabolic stability and target engagement compared to flat aromatic systems.
Table 1: Key Milestones in Azetidine Derivative Development
Year | Innovation | Impact |
---|---|---|
Early 2000s | Strain-release azetidinylation (Baran) | Enabled C–N bond formation for complex azetidines |
2010s | 3-Lithiated ABB nucleophiles (Aggarwal) | Facilitated modular synthesis of 3,3-disubstituted azetidines |
2024 | Azetidine sulfonyl fluorides (ASFs) | Allowed diverse nucleophile couplings via deFS pathway |
3-Isopropylazetidin-3-ol serves as a strategic bioisosteric replacement for multiple functional groups, leveraging its polar, strained ring to optimize drug-like properties. Its tertiary alcohol and basic nitrogen create a zwitterionic character that mimics carboxylic acids or amidines while offering superior membrane permeability. For instance, azetidinols effectively replace benzylic amines, reducing basicity (pKa modulation) and mitigating metabolic oxidation risks at benzylic sites [3]. This is critical in CNS therapeutics where excessive basicity impedes blood-brain barrier penetration. In thrombin inhibitors like melagatran, azetidine motifs replace planar heterocycles, enhancing solubility and binding specificity through 3D interactions [7]. The 3-isopropyl group augments these effects by providing directed lipophilicity that complements hydrophobic enzyme pockets without excessive LogP increases. Compared to carboxylic acid bioisosteres (e.g., tetrazoles), 3-isopropylazetidin-3-ol reduces dipole moments and improves cell permeability, as demonstrated in angiotensin II receptor antagonists where tetrazole replacements enhanced potency tenfold [1] [7].
Table 2: Bioisosteric Applications of 3-Isopropylazetidin-3-ol
Target Functional Group | Therapeutic Context | Advantage of Azetidinol Replacement |
---|---|---|
Benzylic amines | CNS agents | pKa reduction (6–7 vs. 8–9), lower metabolic oxidation |
Carboxylic acids | Thrombin inhibitors (e.g., melagatran analogs) | Improved membrane permeability and solubility |
Amidines | Antihypertensives | Reduced hERG liability via LogD optimization |
Planar heterocycles | Kinase inhibitors | Enhanced 3D protein contacts and metabolic stability |
The 3-isopropylazetidin-3-ol scaffold exhibits exceptional three-dimensionality due to its puckered conformation and sp³-hybridized carbon framework. Its Fsp³ value of 1.0 significantly exceeds that of aromatic bioisosteres (e.g., phenyl Fsp³ = 0), promoting favorable solubility and crystal lattice disruption [4]. The geminal 3-isopropyl and 3-hydroxy substituents create a sterically congested quaternary center that enforces conformational rigidity, pre-organizing the molecule for target binding. This rigidity is quantified by reduced rotatable bond counts (≤2 for the core scaffold) compared to flexible chain analogs [4] [7]. Physicochemically, the azetidine ring balances polarity and lipophilicity: the ring nitrogen (pKa ~8.5) provides mild basicity, while the hydroxyl group engages in hydrogen bonding (Hbond donors/acceptors: 1/2). Critically, the isopropyl group shields the polar functionalities, reducing desolvation penalties during protein binding. Compared to cyclopropane or oxetane analogs, azetidin-3-ols exhibit superior dipole moments (∼3.5 D) for electrostatic complementarity with targets like proteases or kinases [3] [4].
Table 3: Structural and Physicochemical Comparison of Small-Ring Bioisosteres
Parameter | 3-Isopropylazetidin-3-ol | Cyclopropane | Oxetane |
---|---|---|---|
Ring strain (kcal/mol) | 26.5 | 27.5 | 25.5 |
Fsp³ | 1.0 | 0.75 | 0.75 |
Dipole moment (D) | 3.5 | 0.2 | 2.6 |
pKa (N) | 8.0–9.0 | N/A | N/A |
H-bond acceptors | 2 | 0 | 1 |
The vector geometry of 3-isopropylazetidin-3-ol allows simultaneous projection of hydrophobic (isopropyl) and polar (OH, N) moieties across 100–120° angles, enabling multipoint binding in enzyme pockets. This spatial arrangement is exploited in protease inhibitors where the hydroxyl group mimics catalytic water molecules, while nitrogen coordinates with backbone carbonyls [7]. Furthermore, the scaffold’s low molecular weight (115 g/mol) and polar surface area (∼40 Ų) align with Lipinski guidelines, making it ideal for fragment-based drug design [3] [4].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3